molecular formula C13H18N2O4 B1385753 4-(Dipropylamino)-3-nitrobenzoic acid CAS No. 960060-82-6

4-(Dipropylamino)-3-nitrobenzoic acid

Cat. No. B1385753
CAS RN: 960060-82-6
M. Wt: 266.29 g/mol
InChI Key: ACJQPPTURSKFLV-UHFFFAOYSA-N
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Description

Compounds like “4-(Dipropylamino)-3-nitrobenzoic acid” typically belong to the class of organic compounds known as benzoic acids or derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions, including nitration, carboxylation, and amination. The exact synthesis process would depend on the specific compound and its functional groups .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific functional groups present in the molecule. These reactions can be studied using techniques such as spectrophotometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

4-(Dipropylamino)-3-nitrobenzoic acid has been used in the synthesis of various organic compounds, such as N-alkylated nitroaromatic compounds, which have been used in the development of novel pharmaceuticals. Additionally, this compound has been used in the study of biochemical and physiological effects, such as the inhibition of monoamine oxidase (MAO) activity.

Mechanism of Action

4-(Dipropylamino)-3-nitrobenzoic acid has been shown to inhibit the activity of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound binds to the active site of MAO, which prevents the enzyme from breaking down these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The inhibition of MAO activity by this compound can lead to a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and improved cognitive performance. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(Dipropylamino)-3-nitrobenzoic acid in scientific research has several advantages. It is relatively inexpensive, and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to its use. For example, it can be toxic if ingested, and can cause irritation to the skin and eyes.

Future Directions

The use of 4-(Dipropylamino)-3-nitrobenzoic acid in scientific research has the potential to provide new insights into the biochemical and physiological effects of nitroaromatic compounds. Additionally, further research could be conducted on the synthesis of novel organic compounds using this compound as a starting material. Finally, further research could be conducted on the potential therapeutic applications of this compound, such as its use in the treatment of various diseases.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Information on safety and hazards is typically provided in a compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(dipropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-7-14(8-4-2)11-6-5-10(13(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQPPTURSKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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